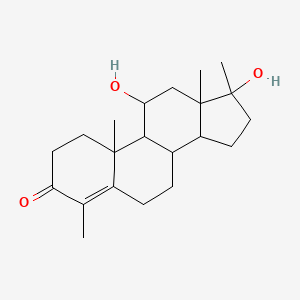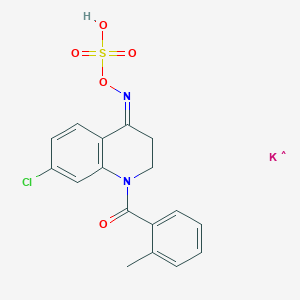![molecular formula C16H16N2O6S B10782408 acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)
acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMA-230, also known as Trimethylaluminium, is an organoaluminium compound with the chemical formula Al₂(CH₃)₆. It is a colorless liquid that is pyrophoric, meaning it ignites spontaneously in air. This compound is widely used in the chemical industry, particularly in the production of polyolefins and as a precursor for other organoaluminium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylaluminium is typically synthesized through a two-step process:
Reaction of Aluminium with Methyl Chloride: [ 2 \text{Al} + 6 \text{CH}_3\text{Cl} + 6 \text{Na} \rightarrow \text{Al}_2(\text{CH}_3)_6 + 6 \text{NaCl} ] In this reaction, aluminium reacts with methyl chloride in the presence of sodium to form trimethylaluminium and sodium chloride.
Industrial Production Methods
In industrial settings, the production of trimethylaluminium involves the same reaction but on a larger scale. The reaction is carried out in specialized reactors designed to handle the pyrophoric nature of the compound. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trimethylaluminium undergoes several types of chemical reactions, including:
Oxidation: It reacts with oxygen to form aluminium oxide and methane.
Hydrolysis: It reacts with water to produce aluminium hydroxide and methane.
Substitution: It can undergo substitution reactions with various organic compounds to form new organoaluminium compounds.
Common Reagents and Conditions
Oxygen: For oxidation reactions.
Water: For hydrolysis reactions.
Organic Compounds: For substitution reactions.
Major Products
Aluminium Oxide: Formed during oxidation.
Aluminium Hydroxide: Formed during hydrolysis.
Various Organoaluminium Compounds: Formed during substitution reactions.
Scientific Research Applications
Trimethylaluminium has several scientific research applications:
Chemistry: Used as a catalyst in the production of polyolefins such as polyethylene and polypropylene.
Biology: Studied for its potential effects on biological systems, particularly in the context of its pyrophoric nature.
Medicine: Investigated for its potential use in drug delivery systems due to its reactivity.
Mechanism of Action
Trimethylaluminium exerts its effects primarily through its high reactivity. It acts as a Lewis acid, accepting electron pairs from other compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable compound in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
Triethylaluminium: Another organoaluminium compound with similar properties but different alkyl groups.
Dimethylaluminium Chloride: A related compound with different substituents.
Uniqueness
Trimethylaluminium is unique due to its high reactivity and pyrophoric nature. It is also one of the simplest organoaluminium compounds, making it a valuable starting material for the synthesis of more complex compounds .
properties
Molecular Formula |
C16H16N2O6S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O6S/c1-8(19)11-14(21)18-12(16(22)24-7-23-9(2)20)13(25-15(11)18)10-4-3-5-17-6-10/h3-6,8,11,15,19H,7H2,1-2H3/t8-,11+,15-/m1/s1 |
InChI Key |
SFIPPEJRUGDKRJ-OTDPEBBPSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)C3=CN=CC=C3)C(=O)OCOC(=O)C)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3=CN=CC=C3)C(=O)OCOC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
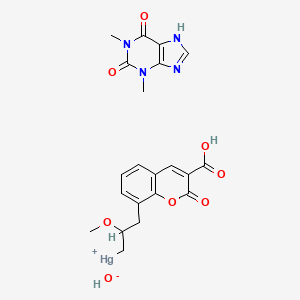

![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)
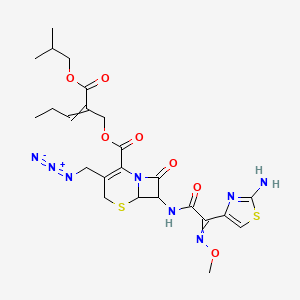
![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B10782367.png)

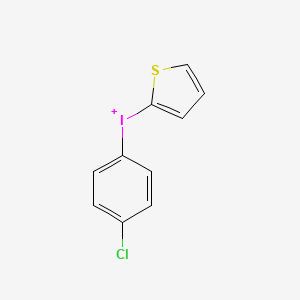

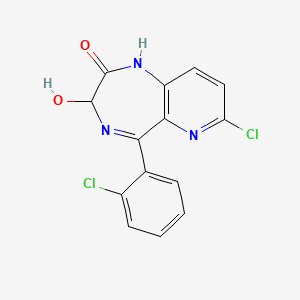

![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)
